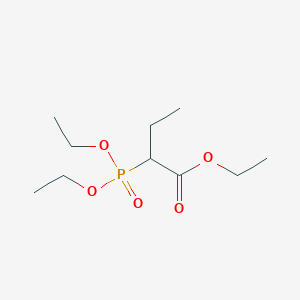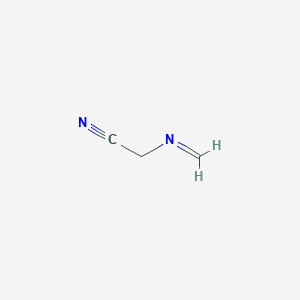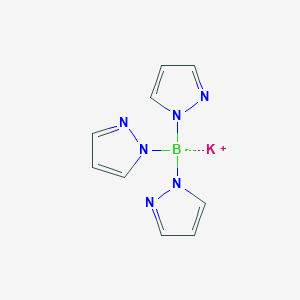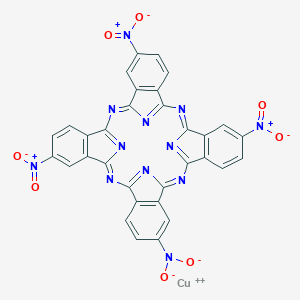
2-膦酸丁酸三乙酯
描述
Triethyl 2-phosphonobutyrate is a reactant used for the preparation of various compounds. It has been used in the synthesis of Furospinosulin-1 and analogs as hypoxia-selective antitumor agents and Aminoquinolines as beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors, which are potential anti-Alzheimer’s drugs .
Synthesis Analysis
Triethyl 2-phosphonobutyrate is a reactant used for the preparation of various compounds, including Furospinosulin-1 and analogs as hypoxia-selective antitumor agents, Aminoquinolines as BACE1 inhibitors, and potential anti-Alzheimer’s drugs . Its linear formula is (C2H5O)2P(O)CH(C2H5)CO2C2H5 .Molecular Structure Analysis
The molecular formula of Triethyl 2-phosphonobutyrate is C10H21O5P . The InChI string is InChI=1S/C10H21O5P/c1-5-9(10(11)13-6-2)16(12,14-7-3)15-8-4/h9H,5-8H2,1-4H3 . The molecular weight is 252.24 g/mol .Chemical Reactions Analysis
Triethyl 2-phosphonobutyrate is a reactant used for the preparation of various compounds, including Furospinosulin-1 and analogs as hypoxia-selective antitumor agents and Aminoquinolines as BACE1 inhibitors .Physical And Chemical Properties Analysis
Triethyl 2-phosphonobutyrate has a molecular weight of 252.24 g/mol . It has a refractive index of n20/D 1.432 (lit.) . Its boiling point is 152-154 °C/14 mmHg (lit.), and its density is 1.064 g/mL at 25 °C (lit.) .科学研究应用
Hypoxia-Selective Antitumor Agents
Triethyl 2-phosphonobutyrate is used as a reactant for the preparation of furospinosulin-1 and its analogs . These compounds are being researched as hypoxia-selective antitumor agents .
Alzheimer’s Disease Treatment
This compound is also used in the synthesis of Aminoquinolines , which are being studied as beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors. These inhibitors have potential as anti-Alzheimer’s drugs .
Nonalcoholic Steatohepatitis (NASH) Preventive Agents
Triethyl 2-phosphonobutyrate is used in the creation of phenylpropanoic acid peroxisome proliferator-activated receptor (PPAR) α-selective agonists . These agonists are being investigated as preventive agents for nonalcoholic steatohepatitis (NASH), a type of fatty liver disease .
PPAR Agonists
This chemical is used to create PPAR agonists with a phenethylphenylphthalimide skeleton . These agonists are derived from thalidomide-related LXR antagonists .
Notch-Sparing γ-Secretase Inhibitors
Triethyl 2-phosphonobutyrate is used in the synthesis of notch-sparing γ-secretase inhibitors . These inhibitors are derived from a PPAR agonist library .
Anticancer Agents
The compound is used in the preparation of plakotenin via a Diels-Alder reaction . Plakotenin is being studied as a potential anticancer agent .
Natural Compounds in Marine Sponges
Triethyl 2-phosphonobutyrate is found naturally in the Okinawan sponge of the genus Plakortis . This suggests potential applications in marine biology and the study of natural products.
作用机制
Target of Action
Triethyl 2-phosphonobutyrate is a versatile reagent used in the synthesis of various bioactive compounds. It has been used as a reactant in the preparation of several compounds that target different biological systems . For instance, it has been used in the synthesis of Furospinosulin-1 and analogs, which are hypoxia-selective antitumor agents . It has also been used in the preparation of Aminoquinolines , which are beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors and potential anti-Alzheimer’s drugs .
Mode of Action
The exact mode of action of Triethyl 2-phosphonobutyrate is dependent on the specific compound it is used to synthesize. It generally acts as aC-C bond forming reagent , facilitating the formation of new carbon-carbon bonds in the synthesis of various compounds.
Biochemical Pathways
Triethyl 2-phosphonobutyrate is involved in several biochemical pathways through the compounds it helps synthesize. For instance, it is involved in the amyloidogenic pathway through the synthesis of Aminoquinolines, which inhibit BACE1, an enzyme that plays a crucial role in the production of amyloid-beta peptides in Alzheimer’s disease .
Result of Action
The result of Triethyl 2-phosphonobutyrate’s action is the formation of various bioactive compounds with potential therapeutic effects. For example, the synthesis of Furospinosulin-1 and analogs could lead to the development of hypoxia-selective antitumor agents . Similarly, the synthesis of Aminoquinolines could result in potential anti-Alzheimer’s drugs .
Action Environment
The action of Triethyl 2-phosphonobutyrate is influenced by various environmental factors such as temperature, pH, and the presence of other reagents. It is typically stored in a cool, dry, and well-ventilated place . The stability, efficacy, and action of Triethyl 2-phosphonobutyrate can be affected by these factors, which need to be carefully controlled during its use in chemical reactions.
安全和危害
Triethyl 2-phosphonobutyrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
属性
IUPAC Name |
ethyl 2-diethoxyphosphorylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21O5P/c1-5-9(10(11)13-6-2)16(12,14-7-3)15-8-4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUCVQSNZFRDRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)P(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethyl 2-phosphonobutyrate | |
CAS RN |
17145-91-4 | |
| Record name | Triethyl 2-phosphonobutyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22423 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triethyl 2-phoshonobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![(4Ar,6S,7R,8S,8aS)-6-methoxy-2-phenyl-7-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B91350.png)


